5-Amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one

Description

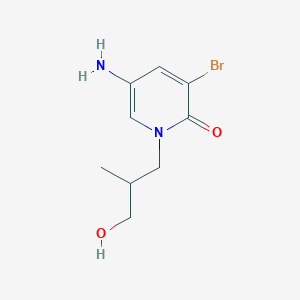

5-Amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative featuring a branched 3-hydroxy-2-methylpropyl substituent at the N1 position. The bromine atom at the C3 position likely enhances electrophilic reactivity, making it a candidate for cross-coupling reactions or enzyme inhibition studies.

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)pyridin-2-one |

InChI |

InChI=1S/C9H13BrN2O2/c1-6(5-13)3-12-4-7(11)2-8(10)9(12)14/h2,4,6,13H,3,5,11H2,1H3 |

InChI Key |

VQSVVBLJHNTODS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=C(C1=O)Br)N)CO |

Origin of Product |

United States |

Biological Activity

5-Amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : 249.12 g/mol

- CAS Number : 910543-72-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include bromination and amination processes. The detailed synthetic pathway is outlined in various patents and research articles, emphasizing the importance of optimizing reaction conditions for yield and purity .

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. In a study evaluating similar compounds, 5-Amino-3-bromo derivatives demonstrated significant inhibitory effects against various bacterial strains, including:

- Pseudomonas aeruginosa

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged as low as 0.21 µM, highlighting their potential as effective antimicrobial agents .

Antitumor Activity

In vitro studies have shown that certain dihydropyridine derivatives possess antitumor activity against several cancer cell lines, including:

- HUH-7 (liver cancer)

- MCF-7 (breast cancer)

- U87 (glioblastoma)

The compounds were evaluated using the CCK-8 assay, revealing dose-dependent cytotoxic effects on these cell lines. The antitumor mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation .

Molecular Interactions

Molecular docking studies suggest that 5-Amino-3-bromo derivatives interact with key enzymes involved in bacterial DNA replication, such as DNA gyrase. These interactions are facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound within the active site of the enzyme .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds. Below is a summary table highlighting key findings from selected research articles:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H15BrN2O

Molecular Weight : 259.14 g/mol

CAS Number : 1533694-43-7

The compound features a dihydropyridinone structure, which is significant for its biological activity. The presence of the amino group and bromine atom enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridinones exhibit antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that 5-Amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one may possess similar activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Dihydropyridinone derivatives have been shown to exhibit anticancer activities by inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These studies highlight the potential for developing novel anticancer agents based on this compound.

Neurological Disorders

The compound's structure suggests potential activity as a modulator of neurotransmitter systems. Research into related pyridinone compounds has revealed their role as antagonists for AMPA receptors, which are implicated in conditions such as epilepsy and neurodegenerative diseases. This positions this compound as a candidate for further investigation in neurological therapeutics.

Polymer Chemistry

The unique chemical structure allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Studies have explored the synthesis of polymers containing dihydropyridinone moieties, demonstrating improved characteristics suitable for various industrial applications.

Nanotechnology

In nanotechnology, derivatives of this compound have been utilized in the synthesis of nanoparticles with targeted drug delivery capabilities. The ability to functionalize nanoparticles with dihydropyridinone derivatives can enhance their biocompatibility and targeting efficiency in therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM after 48 hours of treatment. |

| Study C | Neurological Applications | Demonstrated efficacy as an AMPA receptor antagonist in seizure models with effective doses at 5 mg/kg. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

¹Molecular formula and weight inferred from analogs: Likely C₉H₁₃BrN₂O₂ (~277.12 g/mol).

Key Observations:

Substituent Effects on Polarity: The target compound’s 3-hydroxy-2-methylpropyl group balances hydrophilicity (-OH) and lipophilicity (branched alkyl), contrasting with the purely hydrophobic 3-methylbutyl group in and the polar sulfoxide in . The methoxymethyl substituent in introduces an ether group, offering moderate polarity but lacking hydrogen-bonding donors like the -OH in the target compound .

Bromine and Halogen Influence: Bromine at C3 is conserved in the target compound, , and , suggesting shared reactivity in electrophilic substitutions or halogen bonding. The chloropyridinyl group in adds aromaticity and a second halogen (Cl), which may enhance π-π stacking or metal coordination compared to the aliphatic substituents in the target .

Linear chains (e.g., 3-hydroxypropyl in ) reduce steric effects but may decrease metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.